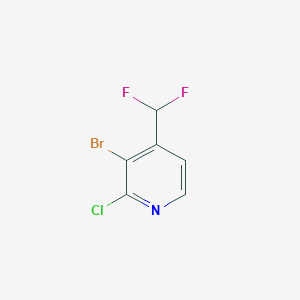

3-Bromo-2-chloro-4-(difluoromethyl)pyridine

Descripción general

Descripción

3-Bromo-2-chloro-4-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2N. It is a derivative of pyridine, a basic nitrogen-containing aromatic ring. This compound is notable for its unique combination of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(difluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-(difluoromethyl)pyridine with bromine and chlorine under controlled conditions. For instance, 2-(difluoromethyl)pyridine can be reacted with bromine in the presence of a catalyst such as copper bromide to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine atoms are primary sites for nucleophilic substitution. The difluoromethyl group at position 4 acts as an electron-withdrawing substituent, enhancing the electrophilicity of the ring and facilitating substitution.

Key Observations :

-

The bromine atom is more reactive than chlorine due to its larger size and lower electronegativity, making it a preferred leaving group.

-

The difluoromethyl group stabilizes the transition state through electron withdrawal, accelerating substitution reactions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen atoms as reactive sites.

Mechanistic Insights :

-

The bromine atom at position 3 serves as the primary coupling site, while chlorine at position 2 may act as a directing group.

-

Cross-coupling reactions are critical for constructing biologically active molecules, such as kinase inhibitors or antimicrobial agents.

Metalation Reactions

Strong bases or metal reagents can abstract protons from the pyridine ring, forming organometallic intermediates.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Metalation | Strong bases (e.g., LDA) | Organometallic pyridine derivatives |

Applications :

-

These intermediates are valuable for further functionalization, such as introducing new substituents or forming complex ring systems.

Oxidation/Reduction Reactions

The halogen atoms can undergo oxidation or reduction, yielding functionalized derivatives.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., H2O2) | Oxidized halogen derivatives | |

| Reduction | Reducing agents (e.g., LiAlH4) | Reduced halogen derivatives |

Functional Implications :

-

Oxidized or reduced derivatives may exhibit altered electronic properties, influencing their reactivity in subsequent transformations.

Functional Group Transformations

The compound undergoes transformations of its substituents, such as halogenation or dehalogenation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Halogenation | Halogenating agents | Further halogenated derivatives | |

| Dehalogenation | Reducing agents | Pyridine derivatives without halogens |

Biological Significance :

-

Transformations can modulate lipophilicity and binding affinity, critical for optimizing drug candidates.

Influence of the Difluoromethyl Group

The difluoromethyl group at position 4 significantly impacts reactivity:

-

Electron-Withdrawing Effect : Enhances electrophilicity of the ring, accelerating substitution and cross-coupling reactions.

-

Metabolic Stability : Increases lipophilicity, improving bioavailability in biological systems.

Research Findings

-

DFT Studies : Computational analyses (e.g., B3LYP/6-31G(d,p)) reveal frontier molecular orbitals and reactivity indices, guiding synthetic strategies .

-

Biological Applications : Derivatives exhibit enzyme inhibition and receptor modulation, positioning them as candidates for oncology and neurodegenerative disease therapies .

-

Scalability : Industrial processes, such as continuous flow reactors, enable efficient large-scale synthesis of related compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound possesses a molecular formula of CHBrClFN and a molecular weight of approximately 260.439 Da. Its unique structure features a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group, which enhances its reactivity and biological activity. The difluoromethyl group is particularly noteworthy for its ability to increase lipophilicity, making the compound more suitable for biological applications.

Biological Activities

Research indicates that 3-Bromo-2-chloro-4-(difluoromethyl)pyridine exhibits promising biological activities , including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Properties : The presence of halogen substituents in the pyridine ring has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammation-related conditions.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation, indicating a potential role in cancer therapeutics .

Synthetic Utility

This compound serves as a valuable building block in organic synthesis:

- Cross-Coupling Reactions : The compound can participate in various cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reactions. These reactions utilize the halogen atoms as sites for bond formation with other organic molecules, facilitating the synthesis of complex structures .

- Substitution Reactions : Being halogenated, it can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, allowing for the introduction of diverse functional groups into the molecule .

- Functional Group Transformations : The bromine and chlorine substituents can be transformed through oxidation or reduction processes to yield new derivatives with varied properties .

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial efficacy of various pyridine derivatives found that compounds structurally related to this compound exhibited significant inhibition against E. coli. The compound showed an inhibition percentage of approximately 91.95%, highlighting its potential as an antimicrobial agent .

| Compound | Inhibition Percentage |

|---|---|

| This compound | 91.95% |

| Control (Standard Drug) | 100% |

Case Study 2: Anti-thrombolytic Activity

Another investigation into the anti-thrombolytic activity of related pyridine derivatives demonstrated that compounds with similar structures could inhibit clot formation effectively. The study revealed that specific substitutions on the pyridine ring significantly influenced their biological activities .

| Compound | Anti-thrombolytic Activity (%) |

|---|---|

| Compound A | 41.32% |

| Compound B | 31.61% |

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-chloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and difluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved can vary depending on the specific biological context .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-4-chloro-2-(difluoromethyl)pyridine: Similar in structure but with different positions of substituents.

4-Bromo-2-chloro-3-(difluoromethyl)pyridine: Another isomer with a different arrangement of substituents.

2-Bromo-3-chloro-4-(difluoromethyl)pyridine: Yet another isomer with a unique substitution pattern.

Uniqueness

3-Bromo-2-chloro-4-(difluoromethyl)pyridine is unique due to its specific arrangement of bromine, chlorine, and difluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This unique combination of substituents can influence its interactions with other molecules, making it valuable in various research and industrial applications .

Actividad Biológica

3-Bromo-2-chloro-4-(difluoromethyl)pyridine is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group, contributes to its potential in various therapeutic applications. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₃BrClF₂N

- Molecular Weight : 260.439 Da

- InChI Key : VDBVLTIEQDPSQU-UHFFFAOYSA-N

The presence of halogen substituents and the difluoromethyl group significantly influence the compound's reactivity and biological properties. These modifications enhance lipophilicity, which is critical for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Pyridine derivatives are often investigated for their anti-inflammatory effects. The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways .

- Anticancer Potential :

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Bromo-5-chloro-2-(difluoromethyl)pyridine | High | Similar halogen substitutions; used in similar reactions. |

| 3-Bromo-2-chloro-4-methoxypyridine | Moderate | Contains a methoxy group instead of difluoromethyl; differing biological properties. |

| 2-Chloro-5-(trifluoromethoxy)pyridine | Moderate | Trifluoromethoxy group; potential differences in reactivity. |

| 5-Bromo-6-chloropyridine | Low | Different position of bromine and chlorine; distinct reactivity patterns. |

| 3-Bromo-2-chloro-5-fluoropyridine | Low | Fluoro substitution; different biological activity profile. |

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as:

- Palladium-Catalyzed Reactions : Utilizing Suzuki cross-coupling methods to introduce halogen substituents effectively.

- Functional Group Modifications : Employing various reagents to achieve desired substitutions on the pyridine ring.

Case Studies and Research Findings

Recent studies have highlighted the biological potency of pyridine derivatives, including this compound:

- Antimicrobial Studies : A study reported that similar compounds exhibited significant inhibition against E. coli, with some achieving inhibition rates above 90% .

- Cytotoxicity Evaluations : In vitro tests demonstrated that certain pyridine derivatives showed promising cytotoxic effects against human cancer cell lines, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

3-bromo-2-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADOXCXSXVDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.